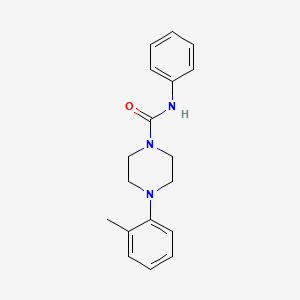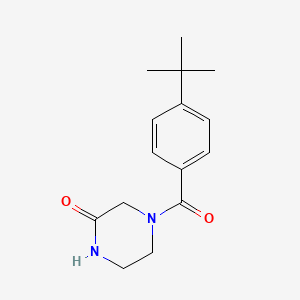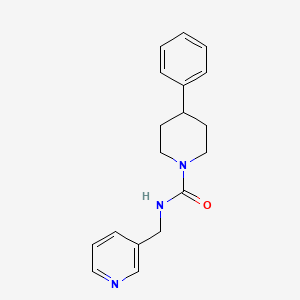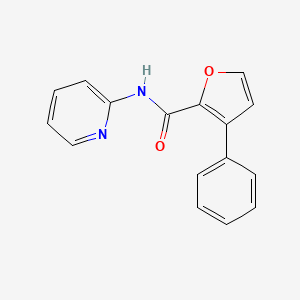
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology. MeOPP is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress-related behaviors.
作用机制
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide exerts its pharmacological effects by selectively binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT1A receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play crucial roles in the regulation of mood, anxiety, and stress-related behaviors. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to increase the activity of the 5-HT1A receptor, leading to the modulation of neurotransmitter release and subsequent changes in behavior.
Biochemical and Physiological Effects:
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects in various preclinical models. It has been shown to decrease anxiety-like behaviors in the elevated plus maze test and the light/dark box test. It has also been shown to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has also been shown to exhibit neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which makes it suitable for studying the pharmacological effects of 5-HT1A receptor activation. It has been extensively studied in various preclinical models, and its pharmacological effects have been well characterized. However, 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has limited solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several potential future directions for the study of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide. One area of research could focus on the development of new formulations of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide that improve its solubility and bioavailability. Another area of research could focus on the development of new analogs of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide that exhibit improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide in the treatment of various neuropsychiatric disorders.
合成方法
The synthesis of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide involves the reaction of 2-methylphenylhydrazine with N-phenylpiperazine-1-carboxamide in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide. The synthesis of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been optimized to yield high purity and high yields, making it suitable for large-scale production.
科学研究应用
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which has been implicated in the regulation of mood, anxiety, and stress-related behaviors. 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects in various preclinical models. It has also been studied for its potential applications in the treatment of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia.
属性
IUPAC Name |
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-7-5-6-10-17(15)20-11-13-21(14-12-20)18(22)19-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHTMWPOYVCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)





![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

